molecular formula C21H23NO2 B4264584 [4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4264584
M. Wt: 321.4 g/mol
InChI Key: WODXKSDTNDMQFC-UHFFFAOYSA-N
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Description

[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a cyclopentyloxy group attached to a benzoyl moiety, which is further connected to a 2-methylindoline structure. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclopentyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoyl chloride with cyclopentanol in the presence of a base such as pyridine to form 4-(cyclopentyloxy)benzoyl chloride.

    Coupling with 2-Methylindoline: The 4-(cyclopentyloxy)benzoyl chloride is then reacted with 2-methylindoline in the presence of a base like triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or indoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(methoxy)benzoyl]-2-methylindoline: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    1-[4-(ethoxy)benzoyl]-2-methylindoline: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is unique due to the presence of the cyclopentyloxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

(4-cyclopentyloxyphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-15-14-17-6-2-5-9-20(17)22(15)21(23)16-10-12-19(13-11-16)24-18-7-3-4-8-18/h2,5-6,9-13,15,18H,3-4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODXKSDTNDMQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

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